molecular formula C20H13N5OS B2399648 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1203121-01-0

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2399648
CAS No.: 1203121-01-0
M. Wt: 371.42
InChI Key: NXASKLMCESVPMV-UHFFFAOYSA-N
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Description

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which includes a benzimidazole moiety and a thiadiazole ring, contributes to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzimidazole with 3-nitrobenzoyl chloride, followed by cyclization with thiourea to form the thiadiazole ring. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to its combined benzimidazole and thiadiazole structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N5OS/c26-20(13-8-9-17-18(11-13)25-27-24-17)21-14-5-3-4-12(10-14)19-22-15-6-1-2-7-16(15)23-19/h1-11H,(H,21,26)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXASKLMCESVPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC5=NSN=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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